2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
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Overview
Description
2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their broad spectrum of biological activities.
1,2,4-thiadiazole derivatives: Also exhibit significant therapeutic potential.
Uniqueness
2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the combination of a phenoxy group and a thiadiazole ring.
Properties
IUPAC Name |
2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12(22-14-5-3-2-4-6-14)16(21)18-13-7-9-20(10-8-13)15-11-17-23-19-15/h2-6,11-13H,7-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMIZZXFYTKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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